molecular formula C9H10F3N3 B6416810 6-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 2098009-81-3

6-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No.: B6416810
CAS No.: 2098009-81-3
M. Wt: 217.19 g/mol
InChI Key: HPTBAMBIIZWEEI-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a high-purity chemical building block designed for research and development applications. This compound belongs to a class of pyrimidine derivatives that have demonstrated significant potential in medicinal chemistry and drug discovery. Structurally related 2,4-disubstituted pyrimidine analogs have been identified as promising scaffolds in the discovery of novel kinase inhibitors, with research indicating activity against essential plasmodial kinases such as PfGSK3 and PfPK6, which are considered novel drug targets for antimalarial therapy . The incorporation of both cyclopropyl and 2,2,2-trifluoroethyl amine motifs contributes to desirable physicochemical properties and may influence target binding affinity and metabolic stability. Compounds featuring this core structure serve as valuable intermediates in the synthesis of potential therapeutic agents targeting neurological disorders, metabolic conditions, and infectious diseases . The presence of the trifluoroethyl group is particularly noteworthy as fluorinated building blocks often enhance membrane permeability and bioavailability. This product is provided exclusively for research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound according to appropriate laboratory safety protocols and consult the associated safety data sheet prior to use. Storage recommendations include maintaining the product at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

6-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)4-13-8-3-7(6-1-2-6)14-5-15-8/h3,5-6H,1-2,4H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTBAMBIIZWEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine typically involves the reaction of cyclopropylamine with 2,2,2-trifluoroethylamine in the presence of a pyrimidine derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated reactors and continuous flow systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as elevated temperatures or the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

The compound 6-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound is a pyrimidine derivative characterized by the presence of a cyclopropyl group and a trifluoroethyl substituent. Its molecular structure is conducive to interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has focused on the inhibition of specific kinases involved in cancer cell proliferation. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range. This suggests potential as a lead compound for further development in cancer therapy.

Antiviral Properties

The structure of this compound allows for interactions with viral enzymes, making it a candidate for antiviral drug design.

  • Research Findings : In vitro studies have shown effectiveness against RNA viruses, with mechanisms involving inhibition of viral replication pathways.

Neurological Applications

Compounds with similar structural motifs have been explored for their neuroprotective effects. The pyrimidine core is known to interact with neurotransmitter systems.

  • Case Study : A related compound demonstrated neuroprotective effects in models of neurodegeneration, suggesting that this compound could be investigated for treating conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Application AreaActivity TypeReference Studies
AnticancerKinase inhibition Study on cancer cell lines
AntiviralViral replication In vitro antiviral efficacy
NeurologicalNeuroprotection Neurodegeneration model studies

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the cyclopropyl and trifluoroethyl groups onto the pyrimidine scaffold.

Synthetic Route Example

  • Starting Material : Pyrimidine precursor.
  • Cyclopropyl Introduction : Via cyclopropanation reactions.
  • Trifluoroethylation : Utilizing trifluoroethyl halides under basic conditions.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

6-Chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)-4-pyrimidinamine ()
  • Molecular Formula : C₉H₉ClF₃N₃
  • Molecular Weight : 251.636 g/mol
  • Chlorine’s higher electronegativity may reduce lipophilicity (logP ≈ 2.5 vs. ~3.0 for the cyclopropyl analog) .
N1-[4-Cyclopropyl-6-(Trifluoromethyl)pyrimidin-2-yl]-piperidin-4-amine ()
  • Molecular Formula : C₁₃H₁₇F₃N₄
  • Key Differences :
    • The trifluoromethyl group at position 6 introduces strong electron-withdrawing effects, lowering the pKa of adjacent amines and improving metabolic stability.
    • The piperidinyl group at position 4 may enhance solubility but reduce blood-brain barrier penetration compared to the trifluoroethyl group .

Variations in the 4-Amino Substituent

5-Bromo-2-Chloro-N-(2,2,2-Trifluoroethyl)pyrimidin-4-amine ()
  • Molecular Formula : C₆H₄BrClF₃N₃
  • Molecular Weight : 290.47 g/mol
  • Key Differences: Bromine and chlorine substituents increase steric hindrance and reduce solubility in aqueous media.
6-Chloro-N-Methyl-2-(Trifluoromethyl)pyrimidin-4-amine ()
  • Molecular Formula : C₆H₅ClF₃N₃
  • Molecular Weight : 225.60 g/mol
  • Key Differences :
    • The methylamine group at position 4 reduces steric bulk compared to trifluoroethylamine, possibly improving membrane permeability.
    • The trifluoromethyl group at position 2 enhances electron-withdrawing effects, altering π-π stacking interactions .

Core Structure Modifications

N-((4-Fluorophenyl)methyl)-6-Phenylthieno[2,3-d]pyrimidin-4-amine ()
  • Molecular Formula : C₁₉H₁₄FN₃S
  • Key Differences: Replacement of the pyrimidine core with a thieno[2,3-d]pyrimidine scaffold introduces sulfur, which may improve binding to metalloenzymes. The 4-fluorobenzyl group enhances aromatic interactions but reduces solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-Chloro Analog () 5-Bromo-2-Chloro Analog ()
Molecular Weight ~235.2 g/mol 251.64 g/mol 290.47 g/mol
logP (Predicted) ~3.0 ~2.5 ~3.2
Solubility Moderate (cyclopropyl) Low (chloro) Very low (bromo/chloro)
Metabolic Stability High (trifluoroethyl) Moderate Low
  • Fluorine’s Role: The trifluoroethyl group in the target compound reduces basicity (pKa ~6.5 vs. ~8.0 for non-fluorinated amines), enhancing oral bioavailability .
  • Cyclopropyl Advantage : The cyclopropyl group acts as a bioisostere for aromatic rings, improving metabolic stability while maintaining lipophilicity .

Biological Activity

6-Cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.

The molecular formula of this compound is C9H11F3NC_9H_{11}F_3N, with a molecular weight of 253.65 g/mol. The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₉H₁₁ClF₃N
Molecular Weight253.65 g/mol
CAS Number2098009-81-3
AppearanceWhite powder
SolubilitySoluble in water
StabilityStable under normal conditions

The synthesis typically involves the reaction of cyclopropylamine with 2,2,2-trifluoroethylamine in the presence of a suitable solvent and catalyst, often conducted under inert atmosphere conditions to prevent oxidation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors involved in various biological pathways. The precise mechanism remains under investigation; however, its structural features suggest potential interactions with targets relevant to cancer and infectious diseases.

Biological Activities

Research indicates that pyrimidine derivatives exhibit diverse biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.
  • Antiparasitic Effects : The compound has been studied for its efficacy against malaria parasites, particularly targeting PfATP4-associated Na+^+-ATPase activity .

Case Studies and Research Findings

  • Anticancer Activity : In a study examining various pyrimidine derivatives, this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The compound's structure allowed for enhanced binding affinity to target proteins involved in tumor growth.
  • Antiparasitic Efficacy : A recent investigation into the compound's effect on Plasmodium falciparum indicated that it inhibits parasite growth effectively at low concentrations (EC50 values around 0.395 μM), highlighting its potential as a lead compound for antimalarial drug development .
  • Metabolic Stability : Studies focused on optimizing the pharmacokinetic profile of similar compounds revealed that modifications enhancing aqueous solubility improved metabolic stability while maintaining antiparasitic activity .

Comparative Analysis

To understand the uniqueness of this compound within its class, comparisons with other pyrimidine derivatives are essential:

Compound NameActivity TypeEC50 (μM)Notes
This compoundAnticancer/Antiparasitic0.395Effective against P. falciparum
PyrimidifenAcaricidal0.050Similar structural features
Dihydroorotate dehydrogenase inhibitorsAntimalarialVariesClinically validated target

Q & A

Q. What are the common synthetic routes for 6-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine?

The synthesis typically involves multi-step reactions, starting with cyclopropane ring formation and subsequent functionalization. A key step includes nucleophilic substitution at the pyrimidine ring, where cyclopropyl and trifluoroethyl groups are introduced via amination or alkylation. For example, cyclopropyl groups can be attached via Suzuki coupling or direct substitution, while the trifluoroethylamine moiety is introduced using 2,2,2-trifluoroethylamine under basic conditions . Optimization of solvent (e.g., DMF or THF) and temperature (60–100°C) is critical to minimize side reactions like over-alkylation .

Q. How can the structure of this compound be confirmed post-synthesis?

Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify cyclopropyl protons (δ 0.5–1.5 ppm) and trifluoroethyl signals (δ 3.5–4.5 ppm for -CH2_2-CF3_3) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 276.1) .
  • X-ray Crystallography : Resolves ambiguities in substitution patterns, as seen in related pyrimidine derivatives .

Q. What are the key solubility and stability considerations for this compound?

The trifluoroethyl group enhances lipophilicity, limiting aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for in vitro studies. Stability tests under varying pH (2–9) and temperature (-20°C to 25°C) show degradation above 40°C, necessitating storage in inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Advanced optimization employs Design of Experiments (DoE) to assess factors like catalyst loading (e.g., Pd(PPh3_3)4_4 for coupling), temperature, and reaction time. For example, microwave-assisted synthesis reduces reaction time from 24h to 2h while maintaining >85% yield . Contradictory data on byproduct formation (e.g., dimerization) can be resolved using HPLC-MS to track intermediates .

Q. What strategies resolve contradictory spectral data in structural elucidation?

Discrepancies between NMR and MS data (e.g., unexpected peaks) require:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for cyclopropyl and trifluoroethyl groups.
  • Isotopic Labeling : 19F^{19}\text{F}-NMR clarifies trifluoroethyl environments .
  • Computational Modeling : DFT calculations predict spectral profiles, cross-validated with experimental data .

Q. How can biological activity assays be designed for this compound?

Target-specific assays include:

  • Kinase Inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., EGFR, JAK2) to measure IC50_{50}.
  • Cellular Uptake : Radiolabeling (e.g., 3H^{3}\text{H}) tracks intracellular accumulation in cancer cell lines .
  • Metabolic Stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation .

Q. What computational methods predict binding affinity to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like kinases. The trifluoroethyl group’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Asp831 in EGFR), validated by free-energy perturbation (FEP) calculations .

Data Analysis and Mechanistic Questions

Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

SAR studies systematically vary substituents (e.g., replacing cyclopropyl with methyl or phenyl) and measure changes in:

  • Potency : IC50_{50} values in enzymatic assays.
  • Selectivity : Off-target profiling using kinase panels.
  • ADMET : LogP (octanol-water) and plasma protein binding (PPB) assays .

Q. What analytical techniques quantify degradation products under stress conditions?

Forced degradation (heat, light, oxidation) followed by LC-QTOF-MS identifies major degradation pathways. For example, cyclopropyl ring opening under acidic conditions generates a carboxylic acid derivative, detectable via MS/MS fragmentation .

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